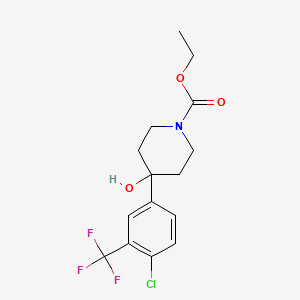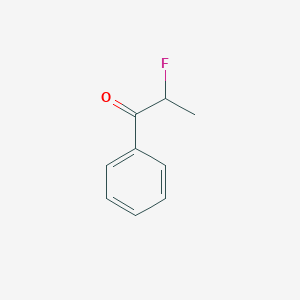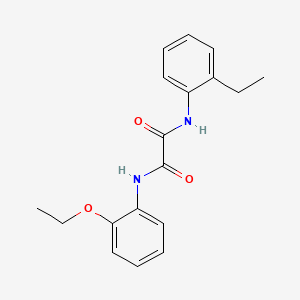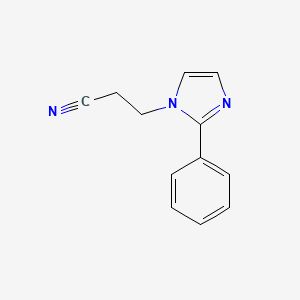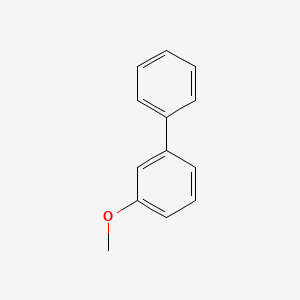
3-Methoxybiphenyl
Vue d'ensemble
Description
3-Methoxybiphenyl is a chemical compound with the linear formula C13H12O . Its CAS number is 2113-56-6 and it has a molecular weight of 184.24 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
3-Methoxybiphenyl has a molecular weight of 184.24 . Its physical state at 20 degrees Celsius is liquid . It has a melting point of 88-90 °C and a boiling point of 140 °C at 5mmHg . The density is 1.08 and the refractive index is between 1.6070-1.6100 .
Applications De Recherche Scientifique
Chemical Synthesis
3-Methoxybiphenyl is used as a starting material in the synthesis of various chemical compounds. It serves as a building block in the creation of more complex molecules in chemical reactions .
Pharmaceutical Research
In pharmaceutical research, 3-Methoxybiphenyl can be used as a precursor for the synthesis of various drugs. For example, it is used in the synthesis of Bifenazate, a mite growth inhibitor .
Biological Research
3-Methoxybiphenyl is used in biological research, particularly in the development of inhibitors. For instance, it is used in the synthesis of IRE1 Inhibitor II, which controls the biological activity of IRE1 .
Material Science
In material science, 3-Methoxybiphenyl can be used in the synthesis of materials with specific properties. For example, it is used in the synthesis of 4′-Methoxybiphenyl-4-sulfonyl chloride .
Analytical Chemistry
3-Methoxybiphenyl can be used as a standard in analytical chemistry. It can be used to calibrate instruments or to validate analytical methods .
Hydrogen Storage Research
Research has been conducted into the thermodynamics of reversible hydrogen storage in methoxy-substituted biphenyls, including 3-Methoxybiphenyl . This research could lead to advances in energy storage technology.
Orientations Futures
While specific future directions for 3-Methoxybiphenyl are not explicitly mentioned in the search results, one study discusses the potential of methoxy-substituted biphenyls, including 3-Methoxybiphenyl, in the context of hydrogen storage . This suggests potential future applications in energy storage technologies.
Propriétés
IUPAC Name |
1-methoxy-3-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-14-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMIWCAOEFUBQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292969 | |
| Record name | 3-Methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxybiphenyl | |
CAS RN |
2113-56-6 | |
| Record name | 3-Methoxybiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86603 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHOXYBIPHENYL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary sources and biological activities of 3-Methoxybiphenyl?
A1: 3-Methoxybiphenyl and its derivatives have been isolated from various plant sources. For instance, 4,5-Dihydroxy-3-methoxybiphenyl was found in the stem of Schisandra chinensis [], the fruits of Kadsura marmorata [], and alongside other biphenyl compounds in Berberis koreana []. Interestingly, some of these biphenyl compounds, including 2'-hydroxy-3,4,5-trimethoxybiphenyl, exhibited inhibitory effects on nitric oxide production in LPS-activated BV-2 cells, a microglial cell line [].
Q2: Are there any studies on the conformational properties of 3-Methoxybiphenyl derivatives?
A2: Yes, computational studies employing the semi-empirical PCILO (Perturbative Configuration Interaction using Localized Orbitals) method have been conducted on lignin model compounds, including 2,2'-dimethoxybiphenyl, 2,2'-dihydroxybiphenyl, and 2,2'-dihydroxy-3'-methoxybiphenyl []. These investigations revealed that the most stable conformations of these compounds are nonplanar, with the phenyl ring exhibiting a rotation angle of 120-135°. Additionally, the impact of intra- and intermolecular hydrogen bonding on the stability of these conformations was explored.
Q3: Are there any known applications of 3-Methoxybiphenyl derivatives in synthetic chemistry?
A3: Research has explored the use of palladium complexes incorporating a 3-Methoxybiphenyl moiety in organic synthesis. One such example is the synthesis and application of a palladium-bidentate complex, [m-C6H4(CH2ImMe)2(PdCl2)] (where Im represents the imidazole moiety) []. This complex has proven to be an effective catalyst for Sonogashira and Suzuki coupling reactions, facilitating the formation of new carbon-carbon bonds. Specifically, it has demonstrated efficacy in coupling reactions involving 3-iodoanisole with phenylacetylene (Sonogashira) and 3-iodoanisole with phenylboronic acids or phenylborate salts (Suzuki), leading to the synthesis of 3-methoxybiphenyls.
Q4: What is the molecular formula and weight of 3-Methoxybiphenyl?
A4: 3-Methoxybiphenyl has the molecular formula C13H12O and a molecular weight of 184.23 g/mol.
Q5: What spectroscopic data is available for 3-Methoxybiphenyl and its derivatives?
A5: While specific spectroscopic data for 3-Methoxybiphenyl might require a dedicated search in spectral databases, information on its derivatives is available. For instance, studies characterizing chlorinated methoxybiphenyls, such as 2,2',4,4',5',6-hexachloro-3-methoxybiphenyl, likely employed techniques like NMR and mass spectrometry for structural elucidation []. For complex derivatives like those used in pharmaceutical research, NMR and EI-MS are commonly employed for structural analysis [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


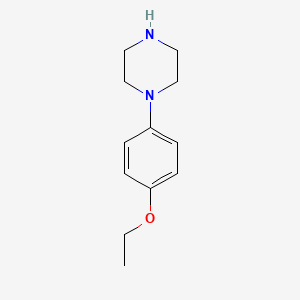
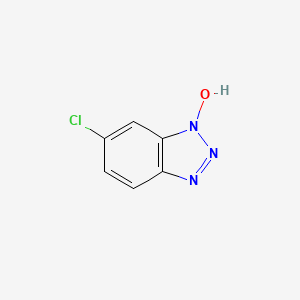
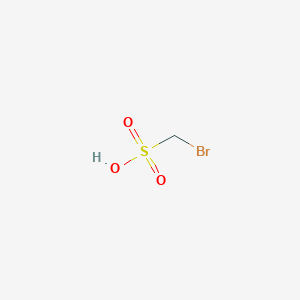
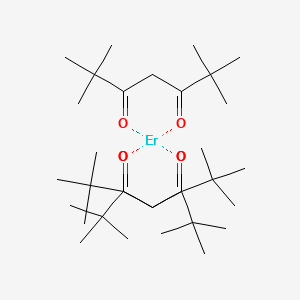
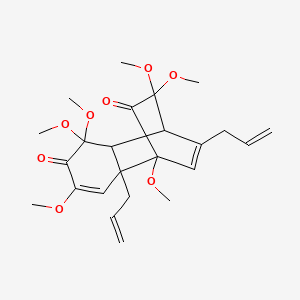
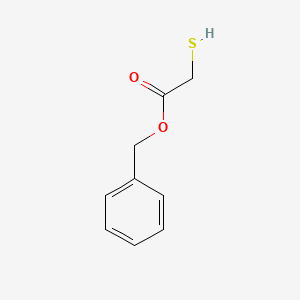
![2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone](/img/structure/B1581701.png)
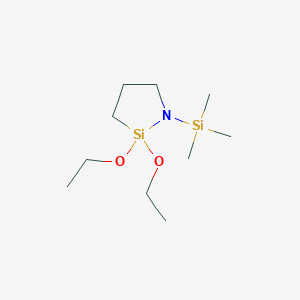
![2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine](/img/structure/B1581704.png)

